Product packaging for S-(2-Thiazolyl)-L-cysteine(Cat. No.:CAS No. 405150-20-1)

S-(2-Thiazolyl)-L-cysteine

Cat. No.: B1352948
CAS No.: 405150-20-1
M. Wt: 204.3 g/mol
InChI Key: ULBLKXPBISVARU-BYPYZUCNSA-N
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Description

Contextualization of L-Cysteine and its S-Conjugates in Biological Systems

L-cysteine, a naturally occurring amino acid, is distinguished by its thiol (-SH) group, which imparts unique and vital biochemical properties. mdpi.com This thiol group is highly reactive and can form disulfide bonds, which are crucial for stabilizing the three-dimensional structures of proteins. mdpi.com Beyond its structural role, L-cysteine is a key component in cellular redox balance and the synthesis of glutathione (B108866), a major antioxidant. mdpi.commdpi.com

In biological systems, the thiol group of cysteine can be conjugated to various molecules, forming S-conjugates. This process is a significant pathway for the metabolism and detoxification of a wide range of compounds, including drugs and environmental toxins. nih.govontosight.ai The formation of cysteine S-conjugates can, however, also lead to bioactivation, where the resulting metabolite is more reactive and potentially toxic than the original compound. nih.govmdpi.com The enzymes responsible for the metabolism of these conjugates, known as cysteine S-conjugate β-lyases, play a critical role in determining the ultimate biological effect. nih.govontosight.ai

Significance of Thiazole-Containing Amino Acid Derivatives in Research

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen that are found in various biologically active natural products and synthetic compounds. wikipedia.org When incorporated into amino acid structures, thiazole (B1198619) rings can significantly influence the conformational properties and biological activity of the resulting derivative. nih.gov Research has shown that thiazole-containing amino acid derivatives exhibit a range of interesting biological properties, including antimicrobial and anticancer activities. mdpi.comresearchgate.net The thiazole moiety can act as a rigid scaffold, influencing how the molecule interacts with biological targets like enzymes and receptors. nih.gov The synthesis of these derivatives is an active area of research, with methods like the Hantzsch thiazole synthesis being commonly employed. wikipedia.orgmdpi.com

Overview of Current Research Trajectories for S-(2-Thiazolyl)-L-cysteine

Current research on this compound is exploring its potential in several areas of chemical biology. One major focus is its role as a substrate for enzymes involved in cysteine S-conjugate metabolism, particularly cysteine S-conjugate β-lyases. nih.govtouro.edu Studies are investigating how the thiazole ring influences the interaction with these enzymes and the subsequent metabolic fate of the compound.

Another significant research direction is the investigation of its potential as a bioactive molecule. For instance, this compound has been studied for its antioxidant properties, with research indicating it can reduce intracellular reactive oxygen species (ROS). Additionally, its potential anticancer effects are being explored, with some studies suggesting it may induce apoptosis in cancer cells.

The synthesis of this compound and its analogs remains a key area of research, aiming to create new derivatives with enhanced or novel biological activities. nih.govthieme-connect.com These synthetic efforts are crucial for structure-activity relationship studies, which help in understanding how modifications to the molecule's structure affect its biological function.

Table 1: Key Research Areas for this compound

Research AreaFocusKey Findings
Enzyme Interactions Interaction with cysteine S-conjugate β-lyases.Serves as a substrate, with the thiazole group influencing metabolic pathways. nih.govtouro.edu
Bioactivity Antioxidant and potential anticancer properties.Shown to reduce reactive oxygen species and induce apoptosis in some cancer cell lines.
Synthetic Chemistry Development of new synthetic routes and analogs.Enables the creation of novel derivatives for structure-activity relationship studies. nih.govthieme-connect.com

Chemical Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2S2 B1352948 S-(2-Thiazolyl)-L-cysteine CAS No. 405150-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(1,3-thiazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c7-4(5(9)10)3-12-6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBLKXPBISVARU-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431462
Record name S-(2-Thiazolyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405150-20-1
Record name S-(2-Thiazolyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Derivatization of S 2 Thiazolyl L Cysteine

Established Synthetic Pathways for S-(2-Thiazolyl)-L-cysteine

The creation of this compound is achieved through both traditional chemical synthesis and an understanding of related biosynthetic routes that form thiazole (B1198619) rings from cysteine.

Laboratory-Scale Synthesis Methodologies

The primary and most widely reported method for the laboratory synthesis of this compound is the nucleophilic substitution reaction between L-cysteine and a 2-halothiazole, typically 2-bromothiazole. This reaction is generally performed under basic conditions, which facilitates the deprotonation of the thiol group (-SH) of L-cysteine, turning it into a potent nucleophile. The resulting thiolate anion then attacks the electrophilic carbon atom at the 2-position of the thiazole ring, displacing the bromide ion to form the stable thioether bond that characterizes the final product.

For more complex syntheses, such as the incorporation of the this compound moiety into larger peptides, protection and deprotection strategies are often employed. This involves using protecting groups to temporarily block reactive functionalities like the amino or thiol groups to prevent unwanted side reactions during multi-step synthetic sequences.

Advanced synthetic routes have also been developed, including the condensation of cysteine with nitrile derivatives followed by oxidation to generate the thiazole ring. This approach has been instrumental in the scalable synthesis of complex thiazolyl peptides.

Table 1: Overview of Laboratory Synthesis Methods for this compound

MethodReactantsKey ConditionsMechanism
Nucleophilic Substitution L-cysteine, 2-BromothiazoleBasic medium (aqueous or organic base), controlled temperatureSN2 attack of cysteine thiolate on the thiazole ring
Cysteine/Nitrile Condensation Cysteine derivative, Nitrile derivativeCondensation followed by oxidation (e.g., with trichlorobromomethane and DBU)Formation of thiazoline (B8809763) intermediate followed by aromatization

Enzymatic Synthesis Approaches Involving Thiazoline Intermediates

While direct enzymatic synthesis of this compound via conjugation has not been extensively documented, the biosynthesis of natural products provides a clear model for the enzymatic formation of thiazole rings from cysteine residues, which proceeds through thiazoline intermediates. This process is particularly well-studied in the biosynthesis of Thiazole/Oxazole-Modified Microcins (TOMMs), a class of ribosomally synthesized and post-translationally modified peptides (RiPPs).

The transformation occurs in two distinct enzymatic steps:

Cyclodehydration: An ATP-dependent cyclodehydratase enzyme (a member of the YcaO superfamily) catalyzes the intramolecular cyclization of a cysteine residue within a

Enzymatic Transformations and Metabolic Pathways of S 2 Thiazolyl L Cysteine

Enzymatic Cleavage of S-(2-Thiazolyl)-L-cysteine

The enzymatic breakdown of this compound is a key process in its metabolism, primarily carried out by a class of enzymes known as cysteine-S-conjugate β-lyases.

Cysteine-S-conjugate β-Lyase Activity on this compound Substrate

In the context of this compound, this enzymatic activity has been observed in various organisms, including bacteria and yeast. researchgate.netmdpi.comnih.gov

Several enzymes with β-lyase activity have been identified and characterized, particularly in the context of flavor development in fermented beverages and xenobiotic metabolism.

Yeast β-Lyases: In Saccharomyces cerevisiae, at least three genes, IRC7, STR3, and CYS3, encode for enzymes with β-lyase activity. mdpi.com The enzyme encoded by the IRC7 gene, in particular, has been identified as a key player in the release of volatile thiols from their cysteine-conjugated precursors in wine. mdpi.comnih.gov Irc7p is a cysteine-S-conjugate beta-lyase involved in sulfur metabolism and L-cysteine catabolism. yeastgenome.org Similarly, the STR3 gene product, a cystathionine (B15957) β-lyase, also demonstrates β-C-S lyase activity and is involved in the production of flavor compounds. mdpi.com

Bacterial β-Lyases: Bacteria also possess β-lyase enzymes, often encoded by genes such as metC, malY, or patB. mdpi.com These enzymes are involved in the metabolism of sulfur amino acids. For instance, the MetC protein from Corynebacterium striatum catalyzes the cleavage of the cysteine-S bond in various cysteine-S-conjugates. uniprot.org

Mammalian β-Lyases: In mammals, cysteine conjugate β-lyase activity is present in the liver, kidneys, and intestinal microflora. nih.gov These enzymes play a role in the metabolism of xenobiotics. For example, S-(2-benzothiazolyl)-L-cysteine (BTC), a compound structurally similar to this compound, is metabolized by these enzymes. nih.govnih.gov However, it's noteworthy that human cytosolic β-lyase activity with BTC is only about 10% of that found in rats, indicating significant species-specific differences in metabolism.

The genetic makeup of an organism, particularly the alleles of genes encoding β-lyases, can significantly influence the efficiency of this compound processing.

The IRC7 gene in S. cerevisiae provides a well-documented example of this. Different alleles of IRC7 exist, with variations in length and single nucleotide polymorphisms (SNPs) that affect the resulting enzyme's activity. researchgate.netmdpi.com A full-length, active allele, often referred to as IRC7L, is associated with higher β-lyase activity and, consequently, a greater release of volatile thiols. mdpi.com Conversely, many wine yeast strains possess a shorter, less active allele or carry deleterious SNPs that reduce the enzyme's efficacy. researchgate.netmdpi.com For instance, a common SNP leading to a threonine-to-alanine substitution at position 185 (T185A) has been shown to decrease the activity of the IRC7L allele by half. mdpi.com This allelic variation in IRC7 not only impacts thiol release but can also modulate the formation of other volatile sulfur compounds derived from cysteine. nih.gov

Identification and Quantification of Enzymatic Cleavage Products (e.g., 2-Mercaptothiazole (B1225461), Pyruvate)

The enzymatic cleavage of this compound by β-lyases yields specific products that can be identified and quantified to measure enzyme activity. The primary products are 2-mercaptothiazole, pyruvate (B1213749), and ammonia (B1221849). genome.jpresearchgate.net

2-Mercaptothiazole: The release of the thiol compound, 2-mercaptothiazole, is a direct result of the C-S bond cleavage. This product can be measured spectrophotometrically. researchgate.net 2-Mercaptobenzothiazole (B37678), a related compound, is known to be a metabolite of S-(2-benzothiazolyl)-L-cysteine in rats. nih.gov

Pyruvate: The breakdown of the cysteine backbone of the substrate results in the formation of pyruvate. genome.jpnih.gov The amount of pyruvate produced can be quantified using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

A study on the β-lyase activity in cell-free protein extracts from a haploid yeast strain with different integrated IRC7 genotypes demonstrated the enzymatic cleavage of this compound. The release of 2-mercaptothiazole was measured spectrophotometrically, while pyruvate release was assessed by HPLC, confirming the expected products of the β-lyase reaction. researchgate.net

Integration within Broader Sulfur Amino Acid Metabolic Networks

The metabolism of this compound does not occur in isolation but is integrated within the larger and highly regulated network of sulfur amino acid metabolism. Cysteine itself is a central molecule in this network, serving as the primary source of sulfur for the synthesis of other essential compounds. nih.gov

L-Cysteine Biosynthetic Pathways in Microorganisms (e.g., E. coli, C. glutamicum) as a Conceptual Framework

The biosynthetic pathways of L-cysteine in well-studied microorganisms like Escherichia coli and Corynebacterium glutamicum provide a valuable conceptual framework for understanding how a compound like this compound might be processed within the cell's metabolic machinery. These pathways highlight the key enzymes and intermediates involved in sulfur assimilation and cysteine synthesis. mdpi.comnih.gov

In both E. coli and C. glutamicum, the biosynthesis of L-cysteine generally proceeds through a similar two-step pathway starting from L-serine. mdpi.comnih.govencyclopedia.pub

Formation of O-acetyl-L-serine (OAS): The first step is the acetylation of L-serine, catalyzed by the enzyme serine O-acetyltransferase (CysE). mdpi.comresearchgate.net This reaction is a critical regulatory point in the pathway. researchgate.net

Sulfhydrylation of OAS: The second step involves the replacement of the acetyl group of OAS with a sulfide (B99878) group, a reaction catalyzed by O-acetyl-L-serine sulfhydrylase (CysK or CysM). mdpi.comresearchgate.netnih.gov

E. coli possesses two main pathways for sulfur assimilation to produce the necessary sulfide: the sulfate (B86663) assimilation pathway and the thiosulfate (B1220275) assimilation pathway. mdpi.comencyclopedia.pubnih.gov

The metabolic pathways for L-cysteine biosynthesis are tightly regulated to prevent the accumulation of toxic intermediates and to respond to the availability of sulfur sources. mdpi.com This intricate regulation involves feedback inhibition of enzymes and control of gene expression. mdpi.comencyclopedia.pub

The enzymes of the L-cysteine biosynthetic pathway, particularly the β-lyases, demonstrate a degree of substrate promiscuity. mdpi.comgenome.jpexpasy.org This suggests that this compound could potentially be recognized and cleaved by these enzymes, thereby feeding its breakdown products into the central metabolic pathways. The released 2-mercaptothiazole would represent a novel thiol for the cell to handle, while the pyruvate and ammonia would be readily assimilated into central carbon and nitrogen metabolism, respectively.

Serine O-Acetyltransferase (SAT) and O-Acetyl-L-serine Sulfhydrylase (OASS) Pathways

In bacteria and plants, the biosynthesis of L-cysteine is a two-step process. nih.govshareok.org The initial step is the acetylation of L-serine to O-acetyl-L-serine (OAS), a reaction catalyzed by the enzyme Serine O-Acetyltransferase (SAT). shareok.orgmdpi.com Subsequently, O-Acetyl-L-serine Sulfhydrylase (OASS) catalyzes the replacement of the acetyl group in OAS with a sulfide group, yielding L-cysteine. nih.govmdpi.com These two enzymes, SAT and OASS, can form a complex known as the cysteine synthase complex. researchgate.netnih.gov The formation of this complex is thought to regulate cysteine biosynthesis. nih.govresearchgate.net The activity of SAT is subject to feedback inhibition by the final product, L-cysteine. nih.gov

There are two isoforms of OASS in many organisms, OASS-A and OASS-B. researchgate.net OASS-A is primarily involved in the sulfate assimilation pathway, while OASS-B is active in the thiosulfate assimilation pathway. mdpi.com

EnzymeGene (E. coli)FunctionRegulation
Serine O-Acetyltransferase (SAT)cysECatalyzes the formation of O-acetyl-L-serine (OAS) from L-serine and acetyl-CoA. mdpi.comFeedback inhibition by L-cysteine. nih.gov
O-Acetyl-L-serine Sulfhydrylase A (OASS-A)cysKCatalyzes the conversion of OAS and sulfide to L-cysteine in the sulfate assimilation pathway. mdpi.comForms a complex with SAT. researchgate.net
O-Acetyl-L-serine Sulfhydrylase B (OASS-B)cysMCatalyzes the reaction of OAS and thiosulfate to form S-sulfocysteine in the thiosulfate assimilation pathway. researchgate.netresearchgate.net
Transsulfuration Pathways and Interconversion with Homocysteine

The transsulfuration pathway facilitates the interconversion between cysteine and homocysteine, with cystathionine as an intermediate. wikipedia.orgnih.gov This metabolic route operates differently across various organisms. In bacteria and some plants, the pathway is bidirectional, allowing for the synthesis of both cysteine from homocysteine and vice versa. nih.govreactome.org However, in mammals, the pathway is unidirectional, exclusively synthesizing cysteine from homocysteine. nih.govreactome.orgnih.gov

The key enzymes in the reverse transsulfuration pathway (homocysteine to cysteine) are cystathionine beta-synthase (CBS) and cystathionine gamma-lyase (CGL). wikipedia.orgnih.gov CBS condenses homocysteine and serine to form cystathionine, and CGL then cleaves cystathionine to produce cysteine. wikipedia.orgnih.gov In some bacteria, a forward pathway exists where cystathionine γ-synthase and cystathionine β-lyase are involved in converting cysteine to homocysteine. wikipedia.org

Pathway DirectionOrganismsKey EnzymesFunction
ReverseMammals, some bacteria and fungiCystathionine beta-synthase (CBS), Cystathionine gamma-lyase (CGL)Converts homocysteine to cysteine. wikipedia.orgreactome.orgnih.gov
ForwardSome bacteria (e.g., E. coli)Cystathionine γ-synthase, Cystathionine β-lyaseConverts cysteine to homocysteine. wikipedia.org
Thiosulfate Assimilation Pathway

In addition to sulfate assimilation, many bacteria and some fungi can utilize thiosulfate as a sulfur source for cysteine biosynthesis. researchgate.netnih.gov In Escherichia coli, this pathway involves the enzyme O-acetyl-L-serine sulfhydrylase B (OASS-B), also known as CysM. researchgate.netnih.gov OASS-B catalyzes the reaction of O-acetyl-L-serine (OAS) with thiosulfate to produce S-sulfocysteine. researchgate.netmdpi.com This intermediate is then reduced to L-cysteine. mdpi.comencyclopedia.pub

A novel CysM-independent thiosulfate assimilation pathway has also been identified in E. coli, where the enzyme thiosulfate sulfurtransferase (GlpE) is believed to convert thiosulfate to sulfite (B76179). nih.gov The resulting sulfite can then enter the sulfate assimilation pathway to be reduced to sulfide and incorporated into cysteine. nih.gov

L-Cysteine Degradation Pathways and Related Enzymes (e.g., Cysteine Desulfhydrase)

The degradation of L-cysteine can occur through various enzymatic pathways, leading to the formation of pyruvate, ammonia, and hydrogen sulfide. smpdb.canih.gov One of the key enzymes involved in this process is cysteine desulfhydrase. mdpi.comsmpdb.ca In several bacteria, including Escherichia coli and Salmonella enterica, multiple enzymes have been shown to possess cysteine desulfhydrase activity. mdpi.comnih.gov

In E. coli, enzymes such as tryptophanase (TnaA), cystathionine β-lyase (MetC), O-acetylserine sulfhydrylase-A (CysK), and O-acetylserine sulfhydrylase-B (CysM) have been identified as contributing to cysteine degradation. mdpi.com In Salmonella enterica, a specific cysteine desulfhydrase, CdsH, has been identified as the major enzyme for aerobic cysteine degradation. nih.gov The degradation of cysteine is an important process for cellular metabolism and can also play a role in modulating the cellular response to cysteine. nih.gov

EnzymeGene (E. coli)Function in Cysteine Degradation
TryptophanasetnaADegrades L-cysteine to pyruvate, ammonia, and H₂S. mdpi.com
Cystathionine β-lyasemetCCatalyzes the degradation of L-cysteine. mdpi.com
O-acetylserine sulfhydrylase-AcysKExhibits cysteine desulfhydrase activity. mdpi.com
O-acetylserine sulfhydrylase-BcysMExhibits cysteine desulfhydrase activity. mdpi.com
Cysteine Desulfhydrase (in S. enterica)cdsHMajor enzyme for aerobic cysteine degradation. nih.gov

Formation and Metabolism of Thiazolidine (B150603) Derivatives of L-Cysteine

L-cysteine can react with various aldehydes and ketones, both enzymatically and non-enzymatically, to form thiazolidine derivatives. nih.govgoogle.com These reactions are significant as they can serve as a detoxification mechanism for reactive carbonyl compounds and may also function as a storage and delivery system for L-cysteine. nih.govasm.org

The formation of thiazolidine-4-carboxylic acid from L-cysteine and formaldehyde (B43269) is a well-documented example. nih.gov Studies in rat tissues have shown that this thiazolidine derivative can be enzymatically oxidized in mitochondria, ultimately leading to the release of free L-cysteine. nih.gov The metabolism of these derivatives can be influenced by the nature of the substituent on the thiazolidine ring. nih.gov

In the protozoan parasite Entamoeba histolytica, L-cysteine is rapidly metabolized into thiazolidine-4-carboxylic acid and its 2-methyl and 2-ethyl derivatives through condensation with corresponding aldehydes. asm.orgsemanticscholar.org These thiazolidine derivatives serve as a storage form of L-cysteine and can be enzymatically degraded to release the amino acid when needed. asm.orgsemanticscholar.org Furthermore, the formation of these adducts helps in detoxifying aldehydes within the cell. asm.orgsemanticscholar.org

Thiazolidine DerivativePrecursorsSignificance
Thiazolidine-4-carboxylic acidL-cysteine and formaldehydeCan be enzymatically metabolized to release L-cysteine. nih.gov
2-Methyl-thiazolidine-4-carboxylic acidL-cysteine and acetaldehydeServes as a storage form of L-cysteine and aids in aldehyde detoxification in Entamoeba histolytica. asm.orgsemanticscholar.org
2-Ethyl-thiazolidine-4-carboxylic acidL-cysteine and propanalFunctions in L-cysteine storage and aldehyde detoxification in Entamoeba histolytica. asm.orgsemanticscholar.org
2-Methyl-2,4-thiazolidinedicarboxylic acidL-cysteine and pyruvateFormed and metabolized in rat tissues. bibliotekanauki.pl

Biological and Biochemical Roles of S 2 Thiazolyl L Cysteine: Mechanistic Investigations

S-(2-Thiazolyl)-L-cysteine as a Probe in Enzymatic Mechanism Studies

This compound (STC) serves as a valuable tool for investigating the mechanisms of certain enzymes, particularly cysteine-S-conjugate β-lyases. Its chemical structure allows it to act as a specific substrate, enabling researchers to probe enzyme activity and characteristics.

Cysteine-S-conjugate β-lyases (C-S lyases), classified under EC 4.4.1.13, are a group of pyridoxal-5'-phosphate (PLP)-dependent enzymes. nih.govqmul.ac.uk These enzymes catalyze the cleavage of a carbon-sulfur bond in L-cysteine S-conjugates, resulting in the formation of a thiol, pyruvate (B1213749), and ammonia (B1221849). qmul.ac.ukgenome.jp C-S lyases exhibit broad substrate specificity, acting on a variety of L-cysteine-S-conjugates with different substituents, including aromatic ones. qmul.ac.ukgenome.jp

The utility of this compound in these studies lies in its ability to be recognized and cleaved by C-S lyases. The enzymatic reaction releases the thiol 2-mercaptothiazole (B1225461), a compound that can be readily quantified spectrophotometrically. researchgate.netmdpi.com This provides a direct and convenient method for measuring the β-lyase activity of the enzyme. For instance, S-(2-benzothiazolyl)-L-cysteine, a related compound, is also used as a substrate where the release of 2-mercaptobenzothiazole (B37678) is measured by its absorbance. nih.govnih.gov The specificity of these enzymes is not absolute, and they can act on various S-substituted cysteine derivatives, which makes STC a useful probe to compare activities across different enzymes or strains.

Table 1: Substrate Analogs for Cysteine-S-conjugate β-Lyase Activity Measurement

Substrate Thiol Released Detection Method
This compound (STC) 2-mercaptothiazole Spectrophotometry researchgate.netmdpi.com
S-(2-benzothiazolyl)-L-cysteine 2-mercaptobenzothiazole Spectrophotometry nih.govnih.gov
L-cysteine Pyruvate HPLC researchgate.netmdpi.com

The use of this compound facilitates the study of enzyme reaction kinetics. By measuring the rate of 2-mercaptothiazole formation at varying substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined for a specific C-S lyase. This information is crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency.

Studies on related S-substituted L-cysteine derivatives have provided insights into the catalytic mechanisms. For example, the hydrolysis of esters of S-(β-aminoethyl)-L-cysteine by bovine trypsin has been compared to that of lysine (B10760008) derivatives to understand the enzyme's catalytic mechanism. nih.govnih.gov The general mechanism for C-S lyases involves the formation of a Schiff base between the PLP cofactor and the amino group of the cysteine conjugate. This is followed by a β-elimination reaction that cleaves the C-S bond, releasing the thiol and an unstable enamine product which then hydrolyzes to pyruvate and ammonia. qmul.ac.uk The electron-withdrawing properties of the S-substituent group are important for this catalytic process. nih.gov

Role in Microbial Metabolism and Fermentation Processes

This compound and related compounds play a significant role in the metabolism of certain microorganisms, particularly in the context of fermentation, where they can act as precursors to important aroma compounds.

In the winemaking industry, the yeast Saccharomyces cerevisiae is instrumental in the production of volatile thiols, which are potent aroma compounds contributing to the fruity notes of many wines. nih.govresearchgate.net These volatile thiols are released from non-volatile precursors present in grape must, which are often cysteine-S-conjugates. researchgate.netnih.gov

S. cerevisiae possesses C-S lyase activity that cleaves these precursors to release the free thiols. researchgate.netmdpi.com this compound has been effectively used as a model substrate to assess the β-lyase activity of different yeast strains. researchgate.netmdpi.com This allows for the selection of yeast strains with enhanced capacity for volatile thiol release. The β-lyase activity, and consequently the release of volatile thiols, is strain-dependent and influenced by the specific alleles of genes encoding these enzymes, such as IRC7. mdpi.com

The cleavage of S-cysteine conjugates by microbial β-lyases is a key step in the formation of various aroma compounds. researchgate.net For instance, the potent aroma compound 3-mercaptohexan-1-ol (3MH) is released from its cysteine conjugate precursor, S-(3-hexan-1-ol)-L-cysteine, during fermentation. nih.gov Similarly, 4-mercapto-4-methylpentan-2-one (4MMP), another important aroma compound, is released from its cysteinylated precursor. nih.gov

Mechanistic Insights from Related S-Substituted L-Cysteine Derivatives

The study of other S-substituted L-cysteine derivatives provides a broader understanding of the enzymatic mechanisms and metabolic pathways involving this compound.

The metabolism of various S-substituted L-cysteine derivatives often involves cleavage by C-S lyases. For instance, S-sulfocysteine, a stable cysteine derivative, is metabolized in Chinese hamster ovary (CHO) cells, where it is involved in glutathione (B108866) and taurine (B1682933) synthesis. nih.gov S-(2-carboxyethyl)-L-cysteine, a homolog of the drug S-carboxymethyl-L-cysteine, has been studied for its structural and functional similarities, including its antioxidant properties. mdpi.comresearchgate.net

The reactivity of the thiol group in cysteine is central to its biological functions, including its role as a nucleophile and its ability to form disulfide bonds. nih.gov The substitution on the sulfur atom in S-substituted derivatives modifies this reactivity and determines the substrate specificity for enzymes like C-S lyases. The nature of the substituent group can influence the efficiency of the β-elimination reaction catalyzed by these enzymes. Understanding the structure-activity relationships across a range of S-substituted L-cysteine derivatives provides valuable mechanistic insights into how enzymes recognize and process these molecules, ultimately leading to the release of specific thiols that can function as signaling molecules or potent aroma compounds.

S-(2-Carboxyethyl)-L-cysteine: Biosynthetic and Metabolic Pathways

S-(2-Carboxyethyl)-L-cysteine (β-CEC) is a non-proteinogenic, sulfur-containing amino acid derivative found in certain legumes, such as those from the Calliandra and Acacia genera. nih.govmedchemexpress.com In humans, β-CEC can form as a metabolite following exposure to environmental compounds like acrylamide (B121943) and acrylonitrile. nih.govresearchgate.net

Biosynthesis: The primary synthetic route for β-CEC involves the reaction of L-cysteine with acrylic acid. nih.gov This process is followed by oxidation, which can yield sulfoxide (B87167) diastereomers. nih.gov

Metabolic Pathways: In mammals, the formation of β-CEC is considered a detoxification pathway for acrylamide, where glutathione scavenging plays a key role. nih.gov Studies in animal models have shown that β-CEC can influence protein utilization and affect plasma amino acid levels. medchemexpress.com Once formed, a primary metabolic fate of β-CEC is its oxidation to S-(2-carboxyethyl)-l-cysteine sulfoxide (β-CECO). nih.govresearchgate.net Further investigations into its metabolism have drawn comparisons to its homolog, S-carboxymethyl-l-cysteine (carbocisteine), a compound known for its antioxidant properties. nih.govresearchgate.net In vitro studies using renal tubular epithelial cells indicate that β-CEC is not acutely cytotoxic but does activate the antioxidant Nrf2 pathway, suggesting a role in cellular defense mechanisms. nih.govresearchgate.net

S-(2-Succino)cysteine: Enzymatic Breakdown Pathways

S-(2-Succino)cysteine (2SC) is formed through a spontaneous reaction, known as succination, between the Krebs cycle intermediate fumarate (B1241708) and the thiol group of cysteine residues in proteins. nih.govnih.govkenstoreylab.com Elevated levels of 2SC serve as a biomarker for mitochondrial stress and conditions associated with high fumarate levels, such as diabetes and certain cancers. nih.govnih.govkenstoreylab.com

Two primary enzymatic breakdown pathways for 2SC have been identified, primarily in microorganisms like Bacillus subtilis. nih.govnih.gov These pathways function to catabolize 2SC, mitigating its potential toxicity. nih.govresearchgate.net

Pathway 1: The Yxe Operon Pathway This pathway involves a conserved three-step enzymatic process:

N-acetylation: The acetyltransferase YxeL acetylates 2SC to form N-acetyl-2SC (2SNAC). nih.gov

Oxygenation & Breakdown: The monooxygenase YxeK hydroxylates 2SNAC, causing it to break down into oxaloacetate and N-acetylcysteine. nih.govnih.gov

Deacetylation: The enzyme YxeP deacetylates N-acetylcysteine to release free cysteine. nih.govnih.gov

Pathway 2: The S-(2-succino) lyase (2SL) Pathway A second pathway utilizes a different enzyme for the breakdown step:

N-acetylation: This step is conserved, with YxeL converting 2SC to 2SNAC. nih.govnih.gov

Lyase-mediated Breakdown: A novel S-(2-succino) lyase (2SL) directly breaks down 2SNAC into fumarate and N-acetylcysteine. nih.govnih.gov This enzyme can functionally replace YxeK. nih.gov

Deacetylation: The final step remains the deacetylation of N-acetylcysteine to cysteine by YxeP. nih.gov

Both pathways underscore a common strategy for 2SC catabolism involving an initial acetylation, followed by breakdown and final deacetylation to recover cysteine. nih.govnih.gov

Enzymatic Breakdown Pathways of S-(2-Succino)cysteine (2SC)
StepPathway 1 (YxeK-mediated)Enzyme (Pathway 1)Pathway 2 (2SL-mediated)Enzyme (Pathway 2)Reference
1. Acetylation2SC → N-acetyl-2SC (2SNAC)YxeL2SC → N-acetyl-2SC (2SNAC)YxeL nih.govnih.gov
2. Breakdown2SNAC → Oxaloacetate + N-acetylcysteineYxeK (Monooxygenase)2SNAC → Fumarate + N-acetylcysteine2SL (Lyase) nih.govnih.gov
3. DeacetylationN-acetylcysteine → CysteineYxePN-acetylcysteine → CysteineYxeP nih.govnih.gov

S-Allyl-L-cysteine: Molecular Interactions with Cellular Signaling Pathways in In Vitro Models

S-Allyl-L-cysteine (SAC), a water-soluble organosulfur compound derived from garlic, has been shown to interact with numerous cellular signaling pathways in various in vitro cancer models. nih.govnih.gov These interactions often lead to antiproliferative and pro-apoptotic effects.

Effects on Cancer Cell Lines:

Breast Cancer (MCF-7 and MDA-MB-213 cells): SAC exhibits antiproliferative activity and modulates the expression of enzymes involved in hydrogen sulfide (B99878) (H₂S) metabolism, such as 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST), cystathionine (B15957) γ-lyase (CTH), and cystathionine β-synthase (CBS). nih.gov Specifically, SAC treatment led to a significant increase in MPST expression in both cell lines. nih.gov

Bladder Cancer (T24 cells): In human bladder cancer cells, SAC induces apoptosis and causes cell cycle arrest in the S phase. nih.gov This is associated with the increased expression of apoptosis-related proteins, including caspases and cytochrome c, and the suppression of the AKT signaling pathway. nih.gov

Hepatocytes (HepG2 cells): SAC has been found to prevent lipid accumulation induced by free fatty acids by activating the AMP-activated protein kinase (AMPK)-dependent pathway. researchgate.net

Molecular Mechanisms: The molecular interactions of SAC involve several key signaling pathways:

Apoptosis Induction: SAC promotes apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins. nih.govacs.org It also activates caspases and poly (ADP-ribose) polymerase (PARP). nih.gov

Cell Cycle Arrest: Treatment with SAC can lead to cell cycle arrest, for example, at the S phase in bladder cancer cells, which is associated with the downregulation of cyclins D1, E1, and B1. nih.gov

H₂S Signaling: As a potential H₂S donor, SAC can influence cellular processes regulated by this gasotransmitter. rsc.orgrsc.org In endothelial cells, SAC increases H₂S release, which is linked to reduced reactive oxygen species (ROS) and enhanced nitric oxide (NO) production. rsc.orgrsc.org

Kinase Signaling: SAC has been shown to suppress critical cell survival pathways, including the AKT and NF-κB signaling pathways. nih.govselleckchem.com

In Vitro Effects of S-Allyl-L-cysteine (SAC) on Cellular Signaling
Cell Line ModelObserved EffectSignaling Pathway/Molecular TargetReference
MCF-7 & MDA-MB-231 (Breast Cancer)AntiproliferativeIncreased MPST expression; modulated CBS and CTH nih.gov
T24 (Bladder Cancer)Apoptosis, S-phase cell cycle arrestCaspase activation, PARP cleavage, suppressed AKT signaling nih.gov
HepG2 (Hepatocyte)Reduced lipogenesisActivation of AMPK-dependent pathway researchgate.net
BAE-1 (Endothelial)Increased NO production, reduced ROSH₂S release, enhanced eNOS phosphorylation rsc.orgrsc.org

Implications for Cellular Redox Balance and Metabolism at a Molecular Level

The unique chemistry of the thiol group in cysteine and its derivatives, including this compound, is central to their impact on cellular redox balance and metabolism. nih.gov The thiol group can be reversibly oxidized and modified, making it a key player in redox sensing and signaling. frontiersin.orgmdpi.com

The cellular redox environment is tightly controlled by the balance between reduced and oxidized forms of thiols, primarily the glutathione/glutathione disulfide (GSH/GSSG) and the cysteine/cystine redox couples. nih.govmdpi.com Cysteine itself is a crucial precursor for the synthesis of GSH, the most abundant intracellular antioxidant. exlibrisgroup.comresearchgate.net

Derivatives of cysteine directly influence this delicate balance. For instance:

Antioxidant Activity: Compounds like S-Allyl-L-cysteine and S-(2-Carboxyethyl)-L-cysteine exhibit direct antioxidant properties, capable of scavenging reactive oxygen species (ROS). nih.govrsc.orgselleckchem.com This activity helps protect cellular components like DNA, proteins, and lipids from oxidative damage. frontiersin.org

Modulation of Redox-Sensitive Pathways: These compounds can activate transcription factors sensitive to redox state, such as Nrf2, which controls the expression of a wide array of antioxidant and detoxification genes. nih.govresearchgate.net

Metabolic Influence: The catabolism of cysteine derivatives can release free cysteine or other thiol-containing molecules, directly replenishing the cellular thiol pool. The breakdown of S-(2-Succino)cysteine, for example, ultimately regenerates free cysteine, which can then be used for GSH synthesis or other metabolic processes. nih.gov

Signaling through Modification: The modification of the cysteine thiol, as seen in this compound or S-(2-Succino)cysteine, prevents it from participating in certain redox reactions while potentially enabling novel interactions. The enzymatic cleavage of such compounds can then trigger a signaling cascade by releasing a reactive thiol.

At a molecular level, the metabolism of these cysteine derivatives is intrinsically linked to cellular homeostasis. By influencing the availability of cysteine, modulating the GSH/GSSG ratio, and directly interacting with ROS, these compounds can significantly impact redox-sensitive signaling pathways that govern cell proliferation, apoptosis, and metabolic regulation. frontiersin.org

Analytical Methodologies for S 2 Thiazolyl L Cysteine and Its Metabolites in Research

Spectrophotometric Detection Methods

Spectrophotometric methods offer a straightforward and accessible approach for quantifying compounds. These techniques are often based on the intrinsic light-absorbing properties of a molecule or its derivatives following a chemical reaction.

A common strategy for the indirect quantification of S-(2-Thiazolyl)-L-cysteine involves the enzymatic or chemical cleavage of the molecule to release 2-mercaptothiazole (B1225461). The concentration of this thiol-containing cleavage product can then be measured spectrophotometrically. For instance, β-lyase activity on this compound releases 2-mercaptothiazole, which can be measured at a specific wavelength to determine the enzyme's activity. researchgate.net This approach is advantageous as it provides a functional measure of the compound's breakdown.

The quantification of similar thiol compounds, such as 2-mercaptobenzothiazole (B37678), has been well-established using UV-visible spectrophotometry. asianpubs.orgopenresearchlibrary.org These methods often involve forming a complex with a metal ion, such as copper(II), which results in a colored solution whose absorbance can be measured. asianpubs.org For example, a method for determining 2-mercaptobenzothiazole involves its complexation with copper(II) in the presence of cetyltrimethylammonium bromide (CTAB), with the resulting complex being stable at pH 9.0. asianpubs.org While developed for a related compound, the principles of such an assay could be adapted for the quantification of 2-mercaptothiazole.

Similarly, various spectrophotometric methods have been developed for the determination of L-cysteine, the other cleavage product. These methods are often based on reactions that produce a colored product, such as the interaction with silver nanoparticles or the addition reaction with specific dyes like Aniline blue or Acid Fuchsin, leading to a measurable change in absorbance. researchgate.netnih.gov A first-order derivative UV-spectrophotometric method has also been established for L-cysteine, with a maximum absorbance determined at 232 nm in a phosphate (B84403) buffer at pH 8.0. ijbpas.com

Table 1: Spectrophotometric Methods for Cysteine and Related Thiol Compounds

Analyte Method Principle Wavelength (nm) Linear Range Limit of Detection (LOD)
L-cysteine Addition reaction with Aniline blue 584 0.20–2.40 mg/L 0.122 mg/L
L-cysteine Addition reaction with Acid Fuchsin 540 0.50–6.00 mg/L 0.113 mg/L
L-cysteine First-Order Derivative UV 232 100–500 µg/ml Not Specified
L-cysteine Aggregation of Silver Nanoparticles Not Specified 3.2–8.2 μM 2.8 μM

Chromatographic Techniques and Coupled Detection Systems

Chromatographic techniques are powerful tools for separating complex mixtures and providing highly sensitive and specific quantification of target analytes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and related compounds. For the analysis of this compound, HPLC can be used to separate the parent compound from its metabolites and other components in a biological matrix. Several HPLC methods have been developed for the analysis of cysteine and its derivatives. nih.govsielc.com These methods often utilize reversed-phase columns (e.g., C18) and UV detection. sielc.cominsights.bio For instance, N-acetyl-L-cysteine and its dimer have been successfully separated and quantified using a C18 column with a mobile phase of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA), with detection at 212 nm. insights.bio

The analysis of 2-mercaptobenzothiazole, a potential metabolite, has also been achieved using HPLC with UV detection, demonstrating the applicability of this technique for quantifying the thiazole (B1198619) moiety. asianpubs.org To prevent the auto-oxidation of thiol groups during analysis, derivatization with reagents like iodoacetic acid or maleimides is a common practice. nih.gov

Table 2: Example HPLC Conditions for Cysteine and Related Compounds

Compound Column Mobile Phase Detection Reference
N-Acetyl-L-cysteine YMC-Pack Pro C18 Acetonitrile/Water (4:96 v/v) with 0.1% TFA UV at 212 nm insights.bio
Cysteine and Cystine Primesep 100 (Mixed-mode) Acetonitrile/Water (20/80%) with 0.1% Sulfuric acid UV at 200 nm sielc.com
Cysteine Not Specified Gradient of Acetonitrile with 0.1% and 0.3% TFA Corona CAD helixchrom.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides superior selectivity and sensitivity for the analysis of this compound and its metabolites. This technique allows for the precise identification and quantification of compounds based on their mass-to-charge ratio and fragmentation patterns.

LC-MS/MS methods have been developed for the quantitative analysis of cysteine-containing dipeptides and other thiol compounds. nih.gov A common strategy involves the derivatization of the thiol group with a reagent like monobromobimane (B13751) to prevent oxidation and improve ionization efficiency before LC-MS/MS analysis. nih.gov This approach ensures that the measured concentrations accurately reflect the levels at the time of sampling. nih.gov

Furthermore, LC-MS/MS is a well-established method for the biomonitoring of 2-mercaptobenzothiazole in urine. publisso.de In such methods, urine samples are often treated with β-glucuronidase to hydrolyze conjugates, followed by online purification and analysis by LC-MS/MS. publisso.de The use of a labeled internal standard, such as 2-mercaptobenzothiazole-d4, is critical for accurate quantification. publisso.de The principles of these methods are directly applicable to the targeted analysis of this compound metabolites in biological fluids. Capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) has also been used to study the metabolism of stable-isotope-labeled L-cysteine, identifying various thiazolidine (B150603) derivatives. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation of Metabolites

While chromatographic methods excel at separation and quantification, advanced spectroscopic techniques are invaluable for the detailed structural characterization of novel metabolites.

Raman spectroscopy is a powerful, non-destructive technique for analyzing thiol-containing compounds. rsc.org The Raman spectra of thiols exhibit characteristic bands, particularly in the C-S stretching region (650-700 cm⁻¹). rsc.orgroyalholloway.ac.uk Surface-enhanced Raman scattering (SERS) can be used to significantly amplify the Raman signal of thiols, allowing for highly sensitive detection, even in complex matrices like culture media. nih.gov This makes SERS a promising tool for identifying thiol-containing metabolites of this compound. nih.gov Isotope-sensitive Raman spectroscopy, using H/D isotopic substitution, can also be employed for the convenient detection of the thiol functional group. rsc.orgsemanticscholar.org

Table 3: Key Spectroscopic Features for Thiol Analysis

Technique Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
Raman Spectroscopy C-S Stretch 650 - 700 Characteristic of sulfur-containing compounds. rsc.orgroyalholloway.ac.uk
ATR-FTIR Spectroscopy S-H Stretch ~2550 Indicates the presence of a thiol group. researchgate.netmdpi.com
ATR-FTIR Spectroscopy C-S-H Bend Not Specified Can provide additional structural information.
ATR-FTIR Spectroscopy N-H Stretch (Amide A) ~3309 Indicates presence of amide groups. mdpi.com

Table of Compounds Mentioned

Compound Name
This compound
2-Mercaptothiazole
L-cysteine
2-mercaptobenzothiazole
N-acetyl-L-cysteine
Cystine
Cysteine-containing dipeptides
2-mercaptobenzothiazole-d4
Thiazolidine derivatives
Iodoacetic acid
Monobromobimane
Aniline blue
Acid Fuchsin
Trifluoroacetic acid

Enzyme-Coupled Assays for β-Lyase Activity Determination

Enzyme-coupled assays are fundamental in determining the activity of cysteine S-conjugate β-lyase (EC 4.4.1.13) towards substrates like this compound (STC). These assays are based on the catalytic action of β-lyase, which cleaves the carbon-sulfur (C-S) bond of the cysteine conjugate. This enzymatic reaction, known as β-elimination, yields three products: a thiol, pyruvate (B1213749), and ammonia (B1221849). The rate of the enzymatic activity can be quantified by measuring the appearance of one of the products over time.

The specific reaction for this compound is as follows:

This compound + H₂O ---(β-lyase)--> 2-Mercaptothiazole + Pyruvate + NH₃

Methodologies for determining β-lyase activity typically focus on the real-time detection of either the thiol (2-Mercaptothiazole) or the pyruvate product.

One primary method involves the direct spectrophotometric measurement of the released thiol. researchgate.net In the case of this compound, the product 2-mercaptothiazole can be quantified by monitoring the increase in absorbance at a specific wavelength. researchgate.net Research has demonstrated that β-lyase activity can be measured spectrophotometrically at 310 nm to detect the release of 2-mercaptothiazole when STC is used as the substrate. researchgate.net

An alternative and widely used enzyme-coupled approach measures the formation of pyruvate. This method involves a secondary enzyme, lactate (B86563) dehydrogenase (LDH), which catalyzes the reduction of pyruvate to lactate. This reaction simultaneously oxidizes β-nicotinamide adenine (B156593) dinucleotide (NADH) to NAD⁺. The decrease in NADH concentration can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. The rate of this absorbance change is directly proportional to the rate of pyruvate formation, and thus to the β-lyase activity. raybiotech.comtycmhoffman.com

Research into the β-lyase activity of different enzymes, particularly in microorganisms like yeast, has utilized this compound as a model substrate. For instance, studies on the yeast gene IRC7, which encodes a β-lyase, have used STC to characterize the enzymatic efficiency of different gene variants (genotypes). researchgate.net The findings from such research are crucial for understanding how genetic variations can impact an organism's ability to metabolize cysteine S-conjugates.

Research Findings:

A study investigating the enzymatic β-lyase activity in cell-free protein extracts from the haploid yeast strain AWRI1631, with chromosomal integration of different IRC7 genotypes, yielded the following results using this compound as the substrate. researchgate.net Activity was determined by spectrophotometrically measuring the release of 2-mercaptothiazole. researchgate.net

Table 1. Enzymatic β-Lyase Activity of Different Yeast IRC7 Genotypes towards this compound (STC).

IRC7 Genotypeβ-Lyase Activity towards STC (nmol min⁻¹ mg protein⁻¹)
IRC7L1.1 ± 0.1
IRC7L T185A0.1 ± 0.0
IRC7S0.1 ± 0.0
irc7Δ (Deletion Mutant)0.1 ± 0.0
Data sourced from a study on yeast β-lyase activity. researchgate.net Results are presented as the mean and standard deviation of three independent replicates.

Future Perspectives in Chemical Biology Research of S 2 Thiazolyl L Cysteine

Exploration of Undiscovered Metabolic Fates and Transformative Enzymes

The primary known metabolic fate of S-(2-Thiazolyl)-L-cysteine involves enzymatic cleavage by cysteine-S-conjugate β-lyases, which releases 2-mercaptothiazole (B1225461), pyruvate (B1213749), and ammonia (B1221849). researchgate.net However, the full metabolic journey of STC and its breakdown products is likely more complex. Future research will focus on identifying novel metabolic transformations beyond this initial cleavage.

Drawing parallels with the metabolism of other cysteine S-conjugates and xenobiotics, several undiscovered pathways can be hypothesized. nih.gov The thiazole (B1198619) ring itself, or the released 2-mercaptothiazole, may undergo further enzymatic modification. For instance, studies on the related compound S-(2-benzothiazolyl)-L-cysteine have shown that its released thiol metabolite undergoes S-glucuronidation, a common phase II detoxification reaction. nih.gov It is plausible that 2-mercaptothiazole is similarly conjugated with glucuronic acid, sulfate (B86663), or glutathione (B108866) to facilitate excretion.

Furthermore, the sulfur atom of the cysteine moiety is a target for oxidation. Enzymes such as cytochrome P450s or flavin-containing monooxygenases could potentially oxidize the thiazole's sulfur atom or the cysteine's sulfide (B99878) bond prior to cleavage, leading to sulfoxide (B87167) derivatives. nih.gov Identifying these alternative metabolic pathways requires sensitive analytical techniques to trace the fate of isotope-labeled STC in various biological systems. The discovery of these pathways would necessitate the identification and characterization of the novel transformative enzymes responsible, such as specific glucuronosyltransferases, sulfotransferases, or oxidoreductases, expanding our understanding of how organisms process such synthetic molecules.

Development of Novel Biosynthetic Routes for this compound

Currently, this compound is produced via chemical synthesis. A significant future challenge in chemical biology is the development of biosynthetic or chemo-enzymatic routes for its production, which could offer more sustainable and stereospecific alternatives. While no natural biosynthetic pathway for STC is known, its synthesis could be engineered by leveraging and modifying existing metabolic pathways for L-cysteine. nih.govresearchgate.net

A promising strategy involves the enzymatic condensation of L-cysteine with a thiazole-containing precursor. This would require the discovery or engineering of an enzyme, perhaps a novel β-lyase operating in reverse or a cysteine synthase with altered substrate specificity, capable of catalyzing the formation of the C-S bond between L-cysteine and a suitable thiazole derivative. For instance, enzymes involved in the bioconversion of D,L-2-amino-Δ²-thiazoline-4-carboxylic acid (ATC) to L-cysteine demonstrate the biological machinery's capacity to handle thiazoline (B8809763) rings, which could potentially be adapted for thiazoles. mdpi.com

Another approach is to engineer a microorganism to produce both L-cysteine and the thiazole precursor endogenously. While microbial L-cysteine overproduction is well-established, mdpi.comnih.gov the biosynthesis of a 2-substituted thiazole precursor is a significant hurdle. This would likely involve introducing a heterologous pathway or evolving existing pathways to generate the thiazole moiety, which could then be coupled with the L-cysteine pool by a suitable ligase or transferase. nih.gov

Advanced Structural Biology Studies of Enzymes Interacting with this compound

Understanding the molecular interactions between this compound and its target enzymes is crucial for both fundamental science and potential applications in enzyme engineering. The primary enzymes known to interact with STC are the cysteine-S-conjugate β-lyases (EC 4.4.1.13), a family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. wikipedia.orgnih.gov

Future research will employ advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to solve the high-resolution structures of various β-lyases in complex with STC. These studies will illuminate the precise architecture of the active site, revealing the key amino acid residues responsible for substrate recognition, binding, and the catalytic mechanism of C-S bond cleavage. wikipedia.org Capturing the enzyme-substrate complex at different stages of the reaction using substrate analogs or cryo-trapping techniques could provide unprecedented insights into the catalytic cycle.

This structural information is invaluable for several reasons. It will explain the substrate specificity of different β-lyase isozymes and provide a rational basis for protein engineering efforts aimed at creating biocatalysts with altered substrate preferences or enhanced catalytic efficiency for specific S-conjugates.

Enzyme ClassInteracting Protein ExampleOrganism ExampleProposed Structural Study Goal
Cysteine-S-conjugate β-lyaseIrc7pSaccharomyces cerevisiaeDetermine the crystal structure of Irc7p bound to STC to understand substrate specificity and the catalytic mechanism for thiol release. researchgate.net
Kynurenine aminotransferase / Cysteine conjugate β-lyaseKAT/CCBLHomo sapiens / Rattus norvegicusCo-crystallize with STC to elucidate the active site geometry and the role of pyridoxal phosphate (B84403) in the β-elimination reaction. nih.gov
TryptophanaseTnaAEscherichia coliInvestigate the binding mode of STC through crystallography to understand the promiscuous β-lyase activity of this enzyme.

Systems Biology Approaches to Map this compound Metabolism and its Regulatory Mechanisms

To gain a holistic understanding of how a biological system responds to this compound, future research must move beyond single-enzyme studies and adopt a systems biology approach. This involves integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive map of the metabolic and regulatory networks affected by STC exposure.

By exposing a model organism, such as E. coli or S. cerevisiae, to STC, researchers can monitor global changes in gene expression, protein abundance, and metabolite levels over time. Transcriptomics (RNA-seq) can identify the upregulation of genes encoding not only the primary β-lyase but also transporters involved in STC uptake and efflux, as well as enzymes responsible for metabolizing the downstream products. nih.gov Proteomics would confirm these changes at the protein level, while metabolomics would provide a direct readout of the metabolic flux, identifying novel metabolites and pathway bottlenecks.

This integrated data can be used to build and refine computational models of the cell's metabolic network. Such models can predict the physiological response to STC, identify key control points in its metabolism, and uncover potential interactions with other metabolic pathways, such as central carbon metabolism or sulfur amino acid biosynthesis. uj.edu.pl

Comparative Metabolomics and Proteomics in Diverse Biological Systems

The metabolism of xenobiotics can vary significantly across different species and even between different tissues within an organism. nih.gov A key future direction is the use of comparative metabolomics and proteomics to investigate how diverse biological systems—from bacteria and yeast to plants and mammalian cell lines—process this compound.

This comparative approach can reveal both conserved and species-specific metabolic pathways. For example, while β-lyase activity is widespread, the specific isozymes involved and their expression levels may differ, leading to different rates of STC cleavage. researchgate.netnih.gov Furthermore, the downstream processing of the 2-mercaptothiazole fragment may be handled by entirely different enzymatic machinery in microbes versus mammals. nih.gov

A comparative study would involve exposing a panel of selected organisms or cell types to isotope-labeled STC. Subsequent analysis using high-resolution mass spectrometry would identify and quantify the resulting metabolites (metabolomics) and the proteins whose expression levels change in response to the compound (proteomics). This could reveal, for instance, that a particular bacterial species possesses a unique enzyme for degrading the thiazole ring, while a mammalian liver cell might prioritize its rapid conjugation and excretion. nih.govresearchgate.net These insights are crucial for predicting the compound's fate and potential bioactivity in different biological contexts.

Biological SystemKey Research QuestionOmics ApproachExpected Outcome
Bacteria (E. coli)Does STC induce specific stress responses or metabolic shifts?Proteomics (shotgun), Metabolomics (LC-MS)Identification of upregulated β-lyases, transporters, and pathways for utilizing pyruvate and ammonia.
Yeast (S. cerevisiae)How does STC metabolism vary among different yeast strains with known genetic differences?Comparative Proteomics, MetabolomicsCorrelation of specific β-lyase (e.g., IRC7) genotypes with the rate of STC cleavage and thiol production. researchgate.net
Plant Cells (Arabidopsis thaliana)Can plants metabolize STC, and are the products stored or further modified?MetabolomicsDiscovery of potential glycosylation or other conjugation products of STC or its metabolites.
Mammalian Cells (Hepatocytes)What are the primary detoxification pathways for STC and its metabolites in the liver?Metabolomics (LC-MS/MS)Identification of Phase II conjugation products (e.g., glucuronides, sulfates) of 2-mercaptothiazole. nih.gov

Engineering of Microbial Systems for Controlled Bioconversion of this compound Precursors

Building on the development of novel biosynthetic routes (Section 6.2), a major future goal is the metabolic engineering of microbial chassis, such as Escherichia coli or Corynebacterium glutamicum, for the controlled production of this compound from simple feedstocks like glucose. mdpi.comresearchgate.net This requires a multi-pronged engineering strategy targeting precursor supply, pathway efficiency, and product export.

The core of this strategy involves engineering the host to overproduce the precursor L-cysteine. This has been achieved by implementing a standard set of modifications:

Enhancing Precursor Supply : Overexpressing genes in the L-serine biosynthesis pathway (e.g., serA, serB, serC) to increase the pool of L-cysteine's direct precursor. nih.gov

Deregulation of Key Enzymes : Introducing mutations in the L-serine O-acetyltransferase gene (cysE) to render the enzyme insensitive to feedback inhibition by L-cysteine. nih.govnih.gov

Increasing Sulfur Assimilation : Optimizing the pathways for sulfur uptake and reduction to sulfide. nih.gov

Eliminating Degradation : Deleting genes that encode L-cysteine-degrading enzymes, such as cysteine desulfhydrases (e.g., aecD). nih.gov

Improving Export : Overexpressing specific efflux pumps or transporters to secrete the final product from the cell, alleviating potential toxicity. nih.gov

The novel challenge will be to integrate a pathway for the synthesis of the thiazole moiety and the final condensation step. This may involve introducing heterologous genes for thiazole synthesis and a transferase to join it with L-cysteine. Fine-tuning the expression of these pathway components will be critical to balance metabolic flux and maximize the yield of this compound.

Genetic Engineering TargetGene(s)Rationale
Increase L-Serine Supply serA, serC, serBBoosts the metabolic flux towards L-serine, the direct precursor for L-cysteine synthesis. researchgate.net
Deregulation of SAT cysE (mutant)A feedback-insensitive serine O-acetyltransferase (SAT) prevents the shutdown of the pathway by accumulated L-cysteine. nih.govnih.gov
Boost Cysteine Synthesis cysKOverexpression of cysteine synthase A drives the final step of L-cysteine formation from O-acetyl-L-serine and sulfide. researchgate.net
Prevent L-Cysteine Degradation ΔaecD, ΔsdaADeletion of cysteine desulfhydrases prevents the breakdown of the L-cysteine intermediate. nih.govresearchgate.net
Introduce Thiazole Pathway [Heterologous genes]Introduction of a biosynthetic pathway for a 2-substituted thiazole precursor.
Catalyze Final Condensation [Engineered Synthase/Transferase]Expression of a novel or engineered enzyme to ligate the thiazole precursor with L-cysteine.
Enhance Product Export yfiK, bcrOverexpression of efflux pumps to transport the final this compound product out of the cell. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for S-(2-Thiazolyl)-L-cysteine, and how can reaction efficiency be monitored?

  • Methodology : Use nucleophilic substitution between L-cysteine and 2-chlorothiazole under alkaline conditions (pH 8–9). Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free thiol groups. Purify via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) .
  • Key Parameters : Maintain inert atmosphere (N₂) to prevent oxidation of cysteine thiols. Optimize molar ratios (e.g., 1:1.2 cysteine:thiazole derivative) to minimize byproducts.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Workflow :

  • Purity : Use HPLC with UV detection at 254 nm (Zorbax ODS column, 0.01 M acetate buffer pH 3.65/acetonitrile (94:6), flow rate 1.0 mL/min) .
  • Structural Confirmation : Employ ESI-MS for molecular ion verification and ¹H/¹³C NMR to confirm thiazole ring integration (e.g., δ 7.5–8.5 ppm for aromatic protons) .
    • Data Validation : Compare retention times and spectral data with synthetic standards. Report coefficients of variation (C.V.%) for replicate analyses .

Q. What are the critical safety protocols for handling and storing this compound?

  • Handling : Use nitrile gloves, lab coats, and chemical fume hoods to avoid skin/eye contact. Prevent electrostatic discharge by grounding equipment .
  • Storage : Keep in airtight containers under nitrogen at –20°C. Avoid exposure to light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize HPLC conditions to resolve co-eluting impurities in this compound samples?

  • Troubleshooting Steps :

  • Adjust mobile phase pH (3.0–4.0) to enhance peak separation.
  • Test alternative columns (e.g., Zorbax Eclipse Plus C18) with smaller particle sizes (3.5 µm) .
  • Apply gradient elution (e.g., 5–30% acetonitrile over 20 min) for complex mixtures.
    • Validation : Spike samples with known impurities (e.g., unreacted L-cysteine) to assess resolution.

Q. How should contradictory stability data (e.g., pH-dependent degradation) be analyzed for this compound?

  • Experimental Design : Conduct accelerated stability studies under varied conditions (pH 2–9, 25–40°C). Quantify degradation products via LC-MS and assign structures using fragmentation patterns.
  • Statistical Analysis : Apply Arrhenius kinetics to predict shelf-life. Use ANOVA to compare degradation rates across pH groups .

Q. What strategies are effective for detecting this compound in biological matrices (e.g., plasma, tissue)?

  • Sample Preparation : Deproteinize with cold acetonitrile (1:2 v/v), then derivatize with dansyl chloride for fluorescence detection (Ex/Em: 340/525 nm) .
  • Sensitivity Enhancement : Use solid-phase extraction (C18 cartridges) to concentrate analytes. Validate recovery rates (≥85%) via spike-recovery experiments.

Data Analysis and Interpretation

Q. How can researchers evaluate the bioactivity of this compound in cellular models of oxidative stress?

  • Assay Design :

  • Treat cells (e.g., HepG2) with 10–100 µM compound and induce oxidative stress using H₂O₂.
  • Measure glutathione (GSH) levels via Ellman’s reagent and compare to controls .
    • Data Interpretation : Normalize results to protein content. Use dose-response curves to calculate EC₅₀ values.

Q. What methodologies address discrepancies in reported enzymatic interactions (e.g., cysteine-S-conjugate β-lyases)?

  • Approach : Perform kinetic assays with purified enzymes (e.g., GTK or cAAT) under controlled pH/temperature. Monitor product formation (e.g., pyruvate) via coupled NADH oxidation assays .
  • Conflict Resolution : Compare substrate specificity using structural analogs (e.g., S-benzothiazolyl derivatives) to identify active site requirements.

Tables for Key Methodological Parameters

HPLC Conditions for this compound
Column: Zorbax ODS (15 cm × 0.46 cm)
Mobile Phase: 0.01 M acetate buffer (pH 3.65)/ACN (94:6)
Flow Rate: 1.0 mL/min
Detection: UV 375 nm
Column Temp: 44°C
Stability Study Design
Variables: pH (2, 7, 9), Temp (25°C, 40°C)
Duration: 0, 7, 14, 28 days
Analysis: LC-MS quantification, ANOVA for degradation

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
S-(2-Thiazolyl)-L-cysteine
Reactant of Route 2
S-(2-Thiazolyl)-L-cysteine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.